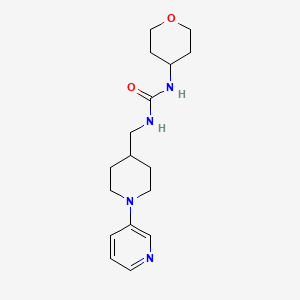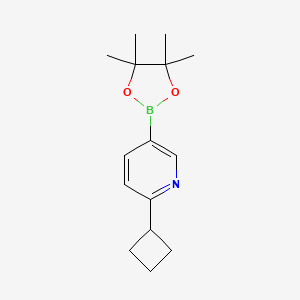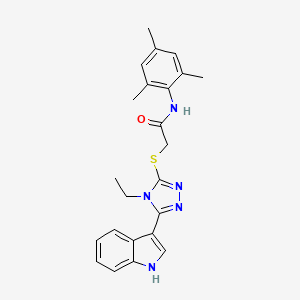
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine, also known as DFSP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in treating various diseases. DFSP is a piperidine-based compound that has a sulfonamide group and two fluorine atoms attached to its structure.
科学研究应用
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has been studied for its potential applications in treating various diseases such as cancer, inflammation, and neurological disorders. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine is believed to exert its therapeutic effects through the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in tumor growth and progression. This compound has also been shown to bind to the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain. By binding to this protein, this compound may help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. This compound has also been found to inhibit the activity of carbonic anhydrase, which is involved in the growth and progression of cancer cells. In addition, this compound has been shown to bind to the dopamine transporter, which may help to alleviate the symptoms of Parkinson's disease.
实验室实验的优点和局限性
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been found to have low toxicity levels, making it safe for use in animal studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine. One direction is to further investigate its potential applications in treating cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound in animal and human studies. Finally, more research is needed to investigate the long-term effects of this compound on the body.
合成方法
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine is synthesized through a multi-step process that involves the reaction of 2-fluorobenzaldehyde with piperidine, followed by the addition of a sulfonyl chloride group and a fluorine atom. The final product is then purified through column chromatography to obtain pure this compound.
属性
IUPAC Name |
4,4-difluoro-1-(2-fluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-9-3-1-2-4-10(9)18(16,17)15-7-5-11(13,14)6-8-15/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTTVRHFMOXWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2863357.png)




![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)





![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B2863378.png)

![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)